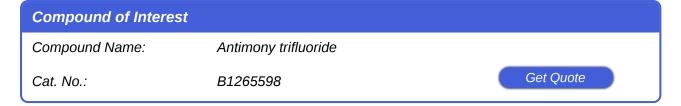


# Unveiling the Solid-State Architecture of Antimony Trifluoride: A Technical Guide

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#### For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of **antimony trifluoride** (SbF<sub>3</sub>), a compound of significant interest in fluorine chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the solid-state characteristics of this inorganic fluoride.

## **Crystal Structure of Antimony Trifluoride**

**Antimony trifluoride** crystallizes in the orthorhombic space group Ama2.[1][2][3] This non-centrosymmetric arrangement gives rise to its interesting physical and chemical properties. The three-dimensional network is constructed from interconnected antimony and fluorine atoms.

The unit cell parameters for the conventional cell of SbF<sub>3</sub> are summarized in the table below.



Crystallographic Parameter	Value
Crystal System	Orthorhombic
Space Group	Ama2 (No. 40)
a	4.82 Å - 4.95 Å
b	7.28 Å - 7.46 Å
С	7.14 Å - 7.26 Å
α	90.00°
β	90.00°
У	90.00°
Volume	~250.48 ų

Note: The range in lattice parameters reflects values from different experimental determinations.[1][4]

### **Coordination Geometry**

The coordination environment of both antimony and fluorine atoms in the SbF<sub>3</sub> crystal lattice is complex and deviates from ideal geometries.

## Antimony (Sb<sup>3+</sup>) Coordination

The antimony(III) cation is coordinated to six fluoride anions in a highly distorted octahedral geometry.[2][4][5] This distortion is significant, leading some descriptions to characterize the coordination polyhedron as a distorted corner-sharing SbF<sub>6</sub> pentagonal pyramid.[1]

A key feature of the Sb<sup>3+</sup> coordination is the presence of two distinct sets of Sb-F bond lengths. There are three short, covalent bonds with lengths in the range of 1.92 Å to 1.97 Å.[1][2][4] Additionally, there are three longer, more ionic interactions with Sb-F distances of approximately 2.51 Å to 2.61 Å.[1][2][4] This asymmetric coordination is a manifestation of the stereochemically active lone pair of electrons on the Sb<sup>3+</sup> ion.



#### Fluorine (F<sup>1-</sup>) Coordination

Within the SbF<sub>3</sub> structure, there are two crystallographically independent fluorine atoms.[1] Each of these fluorine atoms is bonded to two antimony atoms, acting as bridging ligands. The geometry around each fluorine atom is described as a distorted bent arrangement, with an SbF-Sb bond angle of approximately 150 degrees.[1]

#### **Experimental Protocols**

The determination and refinement of the crystal structure of **antimony trifluoride** have been primarily accomplished through single-crystal X-ray diffraction.

General Experimental Workflow for Single-Crystal X-ray Diffraction:

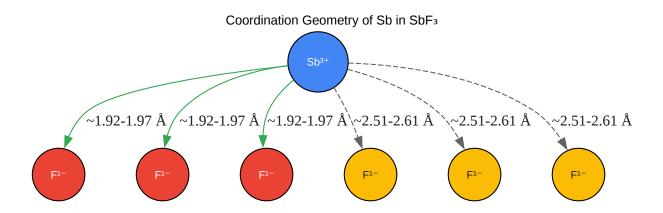
- Crystal Growth: High-quality single crystals of SbF₃ are grown, typically from a suitable solvent or by sublimation.
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.
- Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz polarization effects, and absorption. The intensities of the reflections are integrated.
- Structure Solution: The positions of the heavy antimony atoms are typically determined first using methods such as the Patterson function or direct methods.
- Structure Refinement: The positions of the fluorine atoms are located from the difference
  Fourier map. The entire structure is then refined by least-squares methods, adjusting atomic
  coordinates and thermal parameters to minimize the difference between the observed and
  calculated structure factors.

The crystal structure of SbF₃ has been the subject of several investigations, with notable redeterminations refining the atomic positions and bond parameters.[1][3][4]



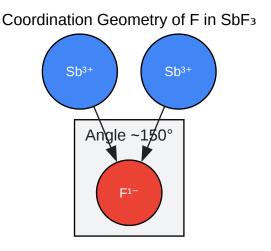
#### **Visualizations**

To aid in the understanding of the coordination environment within the SbF<sub>3</sub> crystal, the following diagrams are provided.



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Caption: Distorted octahedral coordination of Sb3+ in SbF3.



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Caption: Distorted bent coordination of  $F^{1-}$  in  $SbF_3$ .



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